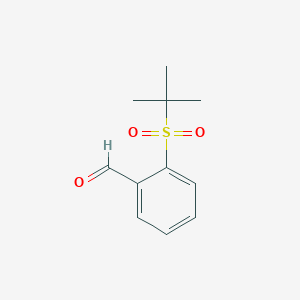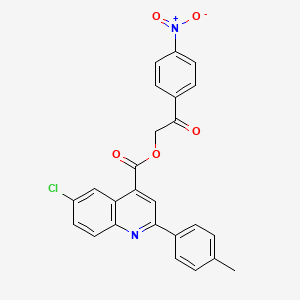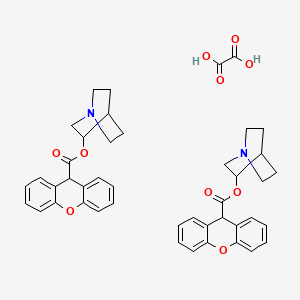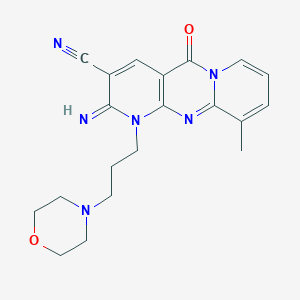![molecular formula C16H12BrFN4OS B12051862 4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 478257-44-2](/img/structure/B12051862.png)
4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(E)-(5-bromo-2-fluorophényl)méthylidène]amino}-5-(2-méthoxyphényl)-4H-1,2,4-triazole-3-thiol est un composé organique complexe appartenant à la classe des dérivés de triazole
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 4-{[(E)-(5-bromo-2-fluorophényl)méthylidène]amino}-5-(2-méthoxyphényl)-4H-1,2,4-triazole-3-thiol implique généralement un processus en plusieurs étapes :
Formation du cycle triazole : La première étape implique la cyclisation de dérivés appropriés d’hydrazine avec du disulfure de carbone, suivie de la réaction avec l’hydrate d’hydrazine pour former le noyau 1,2,4-triazole.
Réactions de substitution : Le cycle triazole est ensuite fonctionnalisé avec le 5-bromo-2-fluorobenzaldéhyde par une réaction de formation de base de Schiff, où le groupe aldéhyde réagit avec le groupe amino sur le cycle triazole.
Fonctionnalisation finale :
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement des voies de synthèse similaires, mais optimisées pour la production à grande échelle. Cela comprend l’utilisation de réacteurs à écoulement continu pour améliorer l’efficacité et le rendement de la réaction, ainsi que la mise en œuvre de techniques de purification robustes telles que la recristallisation et la chromatographie pour garantir une pureté élevée du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le groupe thiol du composé peut subir une oxydation pour former des disulfures.
Réduction : Le groupe imine (base de Schiff) peut être réduit pour former l’amine correspondante.
Substitution : Les cycles aromatiques peuvent subir des réactions de substitution aromatique électrophile, telles que l’halogénation ou la nitration.
Réactifs et conditions courants
Oxydation : Peroxyde d’hydrogène ou iode en présence d’une base.
Réduction : Borohydrure de sodium ou hydrure d’aluminium et de lithium.
Substitution : Agents halogénants comme le brome ou agents nitrants comme l’acide nitrique.
Principaux produits formés
Oxydation : Disulfures.
Réduction : Amines.
Substitution : Dérivés halogénés ou nitrés du composé d’origine.
Applications de la recherche scientifique
Chimie
En chimie, ce composé est utilisé comme élément constitutif pour la synthèse de molécules plus complexes. Sa structure unique permet diverses modifications, ce qui en fait un intermédiaire polyvalent en synthèse organique.
Biologie
En recherche biologique, ce composé a été étudié pour son potentiel en tant qu’inhibiteur enzymatique. Sa capacité à interagir avec des enzymes spécifiques en fait un candidat pour le développement de médicaments.
Médecine
En chimie médicinale, les dérivés de ce composé sont explorés pour leurs effets thérapeutiques potentiels, en particulier en tant qu’agents antimicrobiens et anticancéreux. La présence du cycle triazole est connue pour améliorer l’activité biologique.
Industrie
Dans le secteur industriel, ce composé peut être utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques, telles que des polymères ayant une stabilité thermique accrue ou des propriétés électroniques uniques.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects, particularly as antimicrobial and anticancer agents. The presence of the triazole ring is known to enhance biological activity.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or unique electronic properties.
Mécanisme D'action
Le mécanisme par lequel 4-{[(E)-(5-bromo-2-fluorophényl)méthylidène]amino}-5-(2-méthoxyphényl)-4H-1,2,4-triazole-3-thiol exerce ses effets est principalement dû à son interaction avec des cibles biologiques. Le composé peut se lier à des enzymes ou des récepteurs spécifiques, inhibant ainsi leur activité. Cette interaction implique souvent la formation de liaisons hydrogène et d’interactions hydrophobes avec le site actif de l’enzyme ou du récepteur, ce qui entraîne une diminution de son activité.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-{[(E)-(5-chloro-2-fluorophényl)méthylidène]amino}-5-(2-méthoxyphényl)-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(5-bromo-2-chlorophényl)méthylidène]amino}-5-(2-méthoxyphényl)-4H-1,2,4-triazole-3-thiol
Unicité
L’unicité de 4-{[(E)-(5-bromo-2-fluorophényl)méthylidène]amino}-5-(2-méthoxyphényl)-4H-1,2,4-triazole-3-thiol réside dans son motif de substitution spécifique, qui confère des propriétés électroniques et stériques distinctes. Ces propriétés peuvent influencer considérablement sa réactivité et son interaction avec les cibles biologiques, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Numéro CAS |
478257-44-2 |
|---|---|
Formule moléculaire |
C16H12BrFN4OS |
Poids moléculaire |
407.3 g/mol |
Nom IUPAC |
4-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H12BrFN4OS/c1-23-14-5-3-2-4-12(14)15-20-21-16(24)22(15)19-9-10-8-11(17)6-7-13(10)18/h2-9H,1H3,(H,21,24)/b19-9+ |
Clé InChI |
PBGNYMALTVTOHS-DJKKODMXSA-N |
SMILES isomérique |
COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)Br)F |
SMILES canonique |
COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=C(C=CC(=C3)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-amino-4-benzyl-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12051800.png)
![N-(4-chloro-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12051808.png)



![2-[(4-Cyano-3-{[2-(2-cyanoanilino)-2-oxoethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N-(2-cyanophenyl)acetamide](/img/structure/B12051828.png)
![{4-[3-(4-Benzylpiperazin-1-yl)-4-nitrophenyl]piperazin-1-yl}(furan-2-yl)methanone](/img/structure/B12051835.png)
![N-(4-chloro-2-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide](/img/structure/B12051841.png)


